
2-(2,2-Difluoroethyl)-3-fluoroaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,2-Difluoroethyl)-3-fluoroaniline is an organic compound that features both fluorine and difluoroethyl groups attached to an aniline core. This compound is of significant interest in medicinal chemistry and materials science due to its unique physicochemical properties imparted by the fluorine atoms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the electrophilic 2,2-difluoroethylation of nucleophiles such as thiols, amines, and alcohols using hypervalent iodine reagents . This method is advantageous due to its high selectivity and efficiency.
Industrial Production Methods
Industrial production of 2-(2,2-Difluoroethyl)-3-fluoroaniline may involve large-scale electrophilic fluorination processes. These processes often utilize reagents like (2,2-difluoroethyl)(aryl)iodonium triflate, which facilitate the incorporation of the difluoroethyl group under controlled conditions .
Analyse Des Réactions Chimiques
Types of Reactions
2-(2,2-Difluoroethyl)-3-fluoroaniline undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the fluorine atoms.
Oxidation and Reduction: It can undergo oxidation to form corresponding quinones or reduction to form amines.
Coupling Reactions: The aniline group can engage in coupling reactions to form more complex aromatic systems.
Common Reagents and Conditions
Common reagents used in these reactions include hypervalent iodine reagents for electrophilic fluorination, trifluoroacetic anhydride for Knoevenagel-type reactions, and various oxidizing or reducing agents depending on the desired transformation .
Major Products Formed
The major products formed from these reactions include difluoroethylated nucleophiles, quinones, and complex aromatic compounds, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
2-(2,2-Difluoroethyl)-3-fluoroaniline has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying biological systems and interactions.
Mécanisme D'action
The mechanism of action of 2-(2,2-Difluoroethyl)-3-fluoroaniline involves its interaction with molecular targets through hydrogen bonding and lipophilic interactions. The presence of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and modulate the acidity of the α-proton, thereby influencing its affinity and specificity for drug targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2,2,2-Trifluoroethylidene)-1,3-dicarbonyl Compounds: These compounds also feature fluorinated groups and are used in similar applications.
Difluoroalkanes: Compounds like 1,1-difluoroalkanes share similar synthetic routes and applications.
Uniqueness
2-(2,2-Difluoroethyl)-3-fluoroaniline is unique due to its specific combination of difluoroethyl and fluoroaniline groups, which confer distinct physicochemical properties that are advantageous in medicinal chemistry and materials science .
Propriétés
Formule moléculaire |
C8H8F3N |
|---|---|
Poids moléculaire |
175.15 g/mol |
Nom IUPAC |
2-(2,2-difluoroethyl)-3-fluoroaniline |
InChI |
InChI=1S/C8H8F3N/c9-6-2-1-3-7(12)5(6)4-8(10)11/h1-3,8H,4,12H2 |
Clé InChI |
DIBPHDDDHSXIKT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)F)CC(F)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Tert-butyl 4-methyl-3-oxo-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B14900573.png)
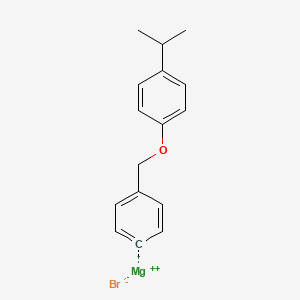

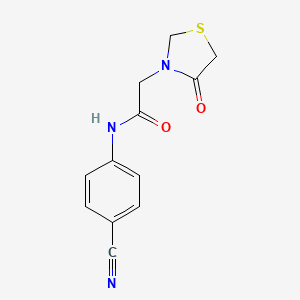
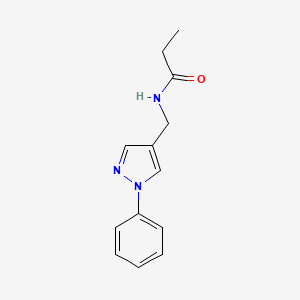
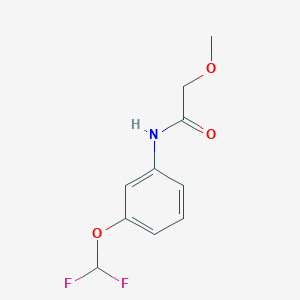
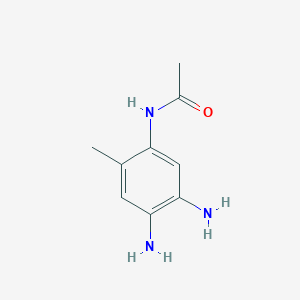

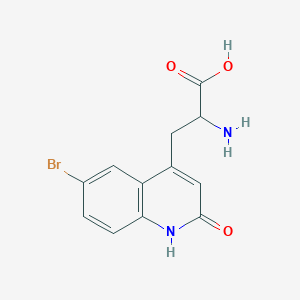

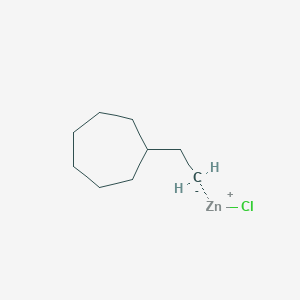
![tert-Butyl (1R,5R)-6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B14900641.png)
